molecular formula C13H11F2NO B13626245 2,3-Difluoro-5-(3-methoxyphenyl)aniline

2,3-Difluoro-5-(3-methoxyphenyl)aniline

Cat. No.: B13626245
M. Wt: 235.23 g/mol
InChI Key: HRHBAHBNBORVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-(3-methoxyphenyl)aniline is a fluorinated aromatic amine with a molecular formula C₁₃H₁₀F₂NO. The compound features a substituted aniline core with two fluorine atoms at the 2- and 3-positions and a 3-methoxyphenyl group at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

2,3-difluoro-5-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3

InChI Key

HRHBAHBNBORVQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(3-methoxyphenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2,3-Difluoro-5-(3-methoxyphenyl)aniline.

Industrial Production Methods

In an industrial setting, the production of 2,3-Difluoro-5-(3-methoxyphenyl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the overall efficiency and safety of the production . These methods aim to reduce the number of reaction steps, minimize waste, and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

2,3-Difluoro-5-(3-methoxyphenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Substituents Key Features
2,3-Difluoro-5-(3-methoxyphenyl)aniline Not provided C₁₃H₁₀F₂NO 2,3-diF; 5-(3-OCH₃-C₆H₄) Electron-rich due to methoxy group; steric hindrance from bulky aryl substituent
3-(Trifluoromethyl)aniline 98-16-8 C₇H₆F₃N CF₃ at meta position Strong electron-withdrawing CF₃ group enhances acidity and reactivity
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline 1706461-15-5 C₈H₆ClF₃NO 2-Cl; 5-OCH₃; 3-CF₃ Combines halogen, methoxy, and trifluoromethyl groups for diverse reactivity
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline 1706435-05-3 C₈H₇F₄N 3-F; 4-CH₃; 5-CF₃ Methyl group increases lipophilicity; CF₃ enhances electrophilic substitution
(3-Fluoro-5-methoxyphenyl)acetonitrile 914637-31-3 C₉H₈FNO Nitrile functional group; 3-F; 5-OCH₃ Nitrile enables nucleophilic addition; lower molecular weight

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The 3-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the aromatic ring. In contrast, 3-(Trifluoromethyl)aniline has a strongly electron-withdrawing CF₃ group, increasing its acidity (pKa ~1.5–2.5) and directing electrophilic attacks to specific positions.
    • Halogen Interactions : The 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline combines Cl (moderately electron-withdrawing) with CF₃ and OCH₃, creating a polarized aromatic system suitable for coupling reactions.
  • This contrasts with smaller substituents like methyl in 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline , which minimally affects steric bulk.

Physicochemical Properties (Inferred)

  • Solubility :

    • The methoxy and aryl groups in the target compound likely increase lipophilicity compared to 3-(Trifluoromethyl)aniline , which is more polar due to the CF₃ group.
    • Nitrile-containing analogs (e.g., (3-Fluoro-5-methoxyphenyl)acetonitrile ) exhibit higher polarity and lower boiling points (~165.16 g/mol) due to their smaller size.
  • Thermal Stability: Fluorinated anilines generally exhibit higher thermal stability than non-fluorinated analogs. The two fluorine atoms in the target compound may enhance stability compared to mono-fluorinated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.